molecular formula C18H20N2O5 B5127674 4-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide

4-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide

Cat. No. B5127674
M. Wt: 344.4 g/mol
InChI Key: YDPPXXRFHIIRAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide, also known as GW501516, is a synthetic drug that belongs to the class of PPARδ (peroxisome proliferator-activated receptor delta) agonists. It was developed in the 1990s by GlaxoSmithKline as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity in the fitness industry as a performance-enhancing drug due to its ability to increase endurance and fat burning.

Mechanism of Action

4-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism, inflammation, and cell differentiation. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which in turn enhances endurance and reduces fat accumulation. It also reduces inflammation by inhibiting the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models and human trials. These include increased endurance, improved lipid metabolism, reduced inflammation, and improved insulin sensitivity. It has also been shown to reduce the risk of atherosclerosis and improve cardiac function in animal models.

Advantages and Limitations for Lab Experiments

4-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide has several advantages for laboratory experiments, including its ability to enhance endurance and reduce fat accumulation in animal models. However, it also has limitations, such as potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are several potential future directions for research on 4-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide, including its use in the treatment of metabolic disorders, cardiovascular diseases, and cancer. It may also have applications in sports medicine and anti-aging therapies. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 4-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide involves several steps, starting from the reaction of 4-methoxyphenol with 4-methyl-2-nitrobenzoyl chloride to form 4-methoxyphenyl 4-methyl-2-nitrobenzoate. This is then reacted with 4-bromobutanoyl chloride in the presence of a base to produce this compound.

Scientific Research Applications

4-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in animal models. In addition, it has been demonstrated to have anti-tumor properties in vitro and in vivo.

properties

IUPAC Name

4-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-13-5-10-16(17(12-13)20(22)23)19-18(21)4-3-11-25-15-8-6-14(24-2)7-9-15/h5-10,12H,3-4,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPPXXRFHIIRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCCOC2=CC=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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